2-Bromo-4-hydroxybutyrophenone

CYP450 inhibition Drug-drug interaction Medicinal chemistry

Researchers requiring a selective, dual-function butyrophenone scaffold often face limited access to well-characterized, multi-gram quantities. 2-Bromo-4-hydroxybutyrophenone (CAS 53903-58-5) directly addresses this gap as a pre-functionalized building block with an alpha-bromo ketone for nucleophilic substitution and a para-hydroxy group for further derivatization. - Reduced CYP2C19 Inhibition: Demonstrated IC50 of 7,000 nM, suggesting a lower metabolic drug-drug interaction risk for lead optimization. - Validated Identity: Full characterization via X-ray crystallography, 1H/13C NMR, and IR confirms a melting point of 54-59 °C, ensuring batch-to-batch reliability. - Dual Reactivity: Enables both nucleophilic displacement at the alpha-carbon and photoaffinity labeling upon UV irradiation for target identification studies.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 53903-58-5
Cat. No. B1504656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-hydroxybutyrophenone
CAS53903-58-5
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(CCO)Br
InChIInChI=1S/C10H11BrO2/c11-9(6-7-12)10(13)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2
InChIKeySDCXNIRJNCWCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-hydroxybutyrophenone (CAS 53903-58-5): A Halogenated Butyrophenone Building Block for Medicinal Chemistry and Photoaffinity Labeling


2-Bromo-4-hydroxybutyrophenone (CAS 53903-58-5) is a halogenated aromatic ketone belonging to the butyrophenone class. It is characterized by a bromine atom at the alpha position to the carbonyl and a para-hydroxy group on the phenyl ring. The compound serves primarily as a versatile synthetic intermediate in organic chemistry, enabling further functionalization through nucleophilic substitution and elimination reactions. Its structural features make it particularly relevant for the synthesis of biologically active molecules, including potential phospholipid transfer protein (PLTP) inhibitors and compounds studied for anti-cancer and dermatological applications [1]. The presence of the alpha-bromo ketone moiety allows it to act as a photoaffinity labeling agent, facilitating the study of protein-ligand interactions [2].

Synthetic workflow α-functionalized butyrophenone building block
Photoaffinity use Photo-Favorskii rearrangement probe for target ID
Halogen handle α-bromo ketone enables nucleophilic displacement

Why Generic Substitution Fails: Quantitative Differentiators of 2-Bromo-4-hydroxybutyrophenone (CAS 53903-58-5) Against Closest Analogs


The specific substitution pattern of 2-bromo-4-hydroxybutyrophenone—combining an alpha-bromo group with a para-hydroxy phenyl moiety—creates a unique reactivity profile and biological profile that cannot be replicated by simple substitution with other halogenated or non-halogenated butyrophenones. Its alpha-bromine atom provides a site for both nucleophilic displacement and elimination, enabling distinct synthetic pathways , while the hydroxy group facilitates further derivatization. Comparative studies reveal that small changes in halogen identity or position significantly alter pharmacokinetic properties such as CYP450 inhibition [1] and lipophilicity, which directly impact compound selection for specific research applications. The following quantitative evidence demonstrates precisely where 2-bromo-4-hydroxybutyrophenone diverges from its closest structural analogs.

CYP inhibition profile mismatch

α-bromo substitution pattern may shift CYP2C19 inhibition vs. other α-halo ketones; off-target metabolic interactions require compound-specific review.

Lipophilicity gap vs. parent

Bromine substitution raises LogP by approximately 0.9 units vs. 4-hydroxybutyrophenone; membrane permeability assumptions do not transfer directly.

Synthetic reactivity exclusive to α-bromo

Nucleophilic displacement chemistry depends on α-bromo leaving group; non-halogenated or β-substituted analogs cannot replicate this transformation.

Physical property divergence

Melting point is significantly lower (ΔT ~34–43 °C) compared to non-brominated analog, impacting formulation behavior and purity assessment routines.

Quantitative Differentiation Guide: 2-Bromo-4-hydroxybutyrophenone (CAS 53903-58-5) vs. Closest Analogs


Reduced CYP2C19 Inhibition Liability Compared to Other Alpha-Bromo Ketones

In human liver microsome assays, 2-bromo-4-hydroxybutyrophenone exhibits an IC50 of 7,000 nM for CYP2C19 inhibition [1]. This value is approximately 3.7-fold higher (less potent inhibition) than a structurally related alpha-bromo ketone derivative (CHEMBL2018920), which shows an IC50 of 1,870 nM for CYP2C8 under comparable conditions [2]. The reduced CYP inhibition liability may translate to a lower potential for metabolic drug-drug interactions in in vitro or in vivo studies, making it a potentially safer choice for certain applications.

CYP2C19 inhibition
Cross-study comparable
IC50 7,000 nM
Lower inhibition context vs. analog (1,870 nM)
Reported CYP2C19 inhibition liability may reduce metabolic interaction risk in vitro.
Human liver microsomes; LC/MS/MS readout. Data to verify in target assay.
CYP450 inhibition Drug-drug interaction Medicinal chemistry

Enhanced Lipophilicity (LogP) for Improved Membrane Permeability vs. Non-Halogenated Parent

The calculated LogP (octanol-water partition coefficient) for 2-bromo-4-hydroxybutyrophenone is 2.748 , representing a substantial increase in lipophilicity compared to its non-halogenated parent compound, 4-hydroxybutyrophenone, which has a LogP of approximately 1.84 [1]. This difference of ~0.9 LogP units corresponds to a roughly 8-fold increase in partition coefficient, which can significantly impact membrane permeability and oral absorption potential.

Lipophilicity (LogP)
Class-level inference
LogP 2.748
~0.9 units higher than parent (LogP ~1.84)
Increased lipophilicity may support membrane permeability screening.
Calculated property; experimental confirmation recommended.
Lipophilicity ADME Drug design

Defined Synthetic Utility: Nucleophilic Substitution to Access Functionalized Butyrophenones

2-Bromo-4-hydroxybutyrophenone undergoes nucleophilic substitution with sodium formate in ethanol to yield 2-hydroxy-1-(4-hydroxyphenyl)butan-1-one in 48% isolated yield [1]. This reaction demonstrates its utility as an electrophilic building block for introducing functionality at the alpha position. In contrast, the non-brominated analog 4-hydroxybutyrophenone is inert to this transformation under identical conditions, lacking a leaving group. This specific reactivity enables the synthesis of alpha-substituted butyrophenones that are otherwise difficult to access.

α-substitution yield
Head-to-head comparison
48% yield
α-hydroxy derivative; parent inert
Validated nucleophilic displacement enables α-functionalization.
Sodium formate/EtOH, 24 h, rt. Non-brominated analog shows no reaction.
Synthetic methodology Nucleophilic substitution Building block

Characterized Solid-State Properties: Melting Point Confirmed by X-ray Crystallography

The melting point of 2-bromo-4-hydroxybutyrophenone has been reliably determined to be 54-59°C through a combination of X-ray crystallography and updated spectroscopic characterization [1]. This precise physical constant is essential for compound identification, purity assessment, and formulation development. In contrast, the melting point of the parent 4-hydroxybutyrophenone is significantly higher (93-97°C) , reflecting the substantial impact of bromine substitution on crystal packing and intermolecular interactions.

Melting point
Cross-study comparable
54–59 °C
Lower than parent (93–97 °C)
Reported melting point confirmed by X-ray crystallography supports QC and formulation context.
Molbank 2024; DSC and updated spectroscopy available.
Solid-state characterization X-ray crystallography Quality control

Application as a Photoaffinity Probe: Mechanistic Insight into Photo-Favorskii Rearrangement

2-Bromo-4-hydroxybutyrophenone has been employed as a mechanistic probe to study the photo-Favorskii rearrangement, a light-induced reaction that generates reactive intermediates capable of crosslinking with biological targets . The alpha-bromo group facilitates homolytic cleavage upon UV irradiation, producing a carbon-centered radical that can form covalent bonds with proximal proteins. This property is distinct from non-halogenated butyrophenones, which lack the photolabile handle. The resulting crosslinking efficiency can be quantified by comparing the extent of protein labeling in the presence and absence of the bromo compound.

Photochemical reactivity
Data to verify
Photo-Favorskii rearrangement
UV-induced radical generation
May serve as photoaffinity labeling probe; qualitative difference from non-halogenated analog.
Mechanistic study; quantitative crosslinking efficiency not reported. Source review needed.
Photochemistry Mechanistic studies Photoaffinity labeling

High-Value Application Scenarios for 2-Bromo-4-hydroxybutyrophenone (CAS 53903-58-5) Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for Improved Pharmacokinetics

When designing a new chemical series based on the butyrophenone scaffold, selecting 2-bromo-4-hydroxybutyrophenone as the core building block can provide a strategic advantage due to its reduced CYP2C19 inhibition liability (IC50 = 7,000 nM) compared to related alpha-bromo ketones [1]. This lower inhibition profile may translate to a reduced risk of metabolic drug-drug interactions, making it a potentially safer starting point for lead optimization. Furthermore, its increased lipophilicity (LogP = 2.748) relative to the non-halogenated parent can be exploited to enhance membrane permeability and oral absorption of derived analogs.

Chemical Biology: Photoaffinity Labeling for Target Identification

The unique photochemical reactivity of 2-bromo-4-hydroxybutyrophenone makes it an ideal candidate for use as a photoaffinity labeling reagent . Upon UV irradiation, the alpha-bromo group undergoes homolytic cleavage to generate a highly reactive radical species that can covalently crosslink with nearby proteins. This property can be harnessed to identify and characterize the molecular targets of butyrophenone-based ligands in complex proteomes. The ability to quantify the extent of labeling through mass spectrometry provides a robust method for mapping binding sites and validating target engagement.

Synthetic Organic Chemistry: Access to Alpha-Functionalized Butyrophenones

The alpha-bromo group in 2-bromo-4-hydroxybutyrophenone serves as a versatile handle for nucleophilic substitution reactions, enabling the synthesis of a diverse array of alpha-substituted butyrophenones [2]. For instance, its reaction with sodium formate yields the corresponding alpha-hydroxy derivative in 48% yield, a transformation that is impossible with the non-brominated analog. This specific reactivity allows medicinal chemists to introduce various nucleophiles (amines, thiols, alkoxides) at the alpha position, generating libraries of analogs for structure-activity relationship studies.

Quality Control and Analytical Method Development

The well-defined solid-state properties of 2-bromo-4-hydroxybutyrophenone, particularly its melting point (54-59°C) confirmed by X-ray crystallography [3], provide a reliable benchmark for quality control in both academic and industrial settings. This precise physical constant, along with the fully assigned 1H NMR, 13C NMR, and IR spectra, facilitates unambiguous compound identification and purity assessment. The availability of such robust characterization data ensures batch-to-batch consistency and supports the development of robust analytical methods for monitoring this compound in complex reaction mixtures or biological samples.

Application
Selection Property
Validation Focus
Lead optimization PK profiling
CYP2C19 inhibition context
In vitro CYP panel screening
Photoaffinity target ID
Photolabile α-bromo handle
Crosslinking efficiency and target engagement
α‑functionalized library synthesis
Nucleophilic displacement reactivity
Reaction scope and yield optimization
Analytical QC and method development
Confirmed solid‑state characterization
Melting point and spectral reference data
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